molecular formula C7H16Cl2N2 B1148861 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- CAS No. 100937-00-6

8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-

Cat. No.: B1148861
CAS No.: 100937-00-6
M. Wt: 199.12134
InChI Key:
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Description

8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- is a chemical compound belonging to the class of bicyclic amines. It is also known as endo-3-aminobicyclo[3.2.1]octane dihydrochloride. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom at position 8, forming a bicyclic octane ring system. The “endo-” prefix indicates a specific spatial arrangement of the molecule.

Mechanism of Action

Target of Action

The primary target of Endo-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of Endo-8-azabicyclo[32Tropane alkaloids, which share the same core structure, are known for their diverse biological activities

Biochemical Pathways

The specific biochemical pathways affected by Endo-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar pathways . The downstream effects of these pathways would depend on the specific biological activities of the compound.

Result of Action

The molecular and cellular effects of Endo-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to have various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve complex organic reactions and require careful control of reaction conditions. The synthetic approaches to access this bicyclic architecture are summarized in the literature and often involve the use of chiral catalysts and specific reaction conditions to achieve high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- has several scientific research applications, including:

    Synthesis of Tropane Alkaloids: The compound serves as a key intermediate in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities.

    Asymmetric 1,3-Dipolar Cycloadditions: It is used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, resulting in optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.

    Key Synthetic Intermediate in Total Synthesis: The compound is applied as a key synthetic intermediate in several total syntheses, contributing to the total synthesis of several target molecules, which has significant implications for drug discovery.

Comparison with Similar Compounds

8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- can be compared with other similar compounds, such as:

    2-Azabicyclo[3.2.1]octane: This compound is structurally similar but differs in the position of the nitrogen atom.

    Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and display a wide array of biological activities.

The uniqueness of 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- lies in its specific spatial arrangement and its application as a key synthetic intermediate in various chemical syntheses.

Properties

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-5-3-6-1-2-7(4-5)9-6;;/h5-7,9H,1-4,8H2;2*1H/t5?,6-,7+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUXWTNURNKEAJ-HTGPOXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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